molecular formula C24H26N2O2 B2482654 N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2198807-08-6

N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2482654
CAS No.: 2198807-08-6
M. Wt: 374.484
InChI Key: NFYMZCIKCLDVMC-UHFFFAOYSA-N
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Description

The compound contains a bicyclo[4.2.0]octa-1,3,5-triene moiety , which is a type of polycyclic hydrocarbon with a unique structure. It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclo[4.2.0]octa-1,3,5-triene ring, possibly through a Diels-Alder reaction or similar cycloaddition . The piperidine ring could be formed through a variety of methods, including reductive amination or cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bicyclo[4.2.0]octa-1,3,5-triene ring is a rigid, three-dimensional structure, which could have significant implications for the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bicyclo[4.2.0]octa-1,3,5-triene and piperidine rings. The double bonds in the bicyclo[4.2.0]octa-1,3,5-triene ring could potentially undergo addition reactions, while the piperidine ring could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Properties

IUPAC Name

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-2-22(27)26-14-12-24(13-15-26,20-9-4-3-5-10-20)23(28)25-17-19-16-18-8-6-7-11-21(18)19/h2-11,19H,1,12-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMZCIKCLDVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC3CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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